molecular formula C10H11NO B12575071 2-(2-Methoxyphenyl)ethylisocyanide CAS No. 602262-85-1

2-(2-Methoxyphenyl)ethylisocyanide

Cat. No.: B12575071
CAS No.: 602262-85-1
M. Wt: 161.20 g/mol
InChI Key: KKPPDBLMUINEIG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethylisocyanide is an organic compound characterized by the presence of an isocyanide group attached to a 2-(2-methoxyphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)ethylisocyanide typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with chloroform and a base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethylisocyanide undergoes various types of chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to primary amines.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the isocyanide group under mild conditions.

Major Products Formed

    Oxidation: Isocyanates

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Methoxyphenyl)ethylisocyanide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)ethylisocyanide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The isocyanide group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-(2-Methoxyphenyl)ethylamine
  • 2-(2-Methoxyphenyl)ethanol

Uniqueness

2-(2-Methoxyphenyl)ethylisocyanide is unique due to its isocyanide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.

Properties

CAS No.

602262-85-1

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2-isocyanoethyl)-2-methoxybenzene

InChI

InChI=1S/C10H11NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,2H3

InChI Key

KKPPDBLMUINEIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC[N+]#[C-]

Origin of Product

United States

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